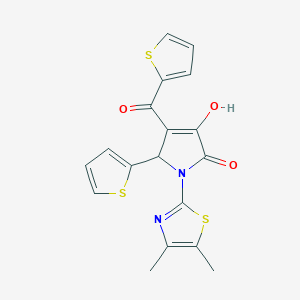
1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C18H14N2O3S3 and its molecular weight is 402.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic molecule belonging to the pyrrole derivatives class. Its unique structure, featuring multiple functional groups, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H16N2O3S2, with a molecular weight of approximately 396.48 g/mol. The structure includes:
- A pyrrole core .
- A dimethylthiazole moiety.
- Hydroxy and thiophene groups.
These features contribute to the compound's reactivity and potential interactions with biological targets.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibitory effects on cancer cell proliferation. |
| Antimicrobial | Effective against various bacterial strains. |
| Anti-inflammatory | Modulation of inflammatory pathways, particularly in macrophages. |
| Enzyme Inhibition | Interaction with specific enzymes, leading to therapeutic effects. |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes involved in cancer progression and inflammation, such as collagen prolyl-4-hydroxylase .
- Cellular Signaling Modulation : The compound may influence signaling pathways linked to cell survival and apoptosis, particularly in cancer cells.
- Reactive Oxygen Species (ROS) Scavenging : Some derivatives exhibit antioxidant properties that could mitigate oxidative stress in cells .
Anticancer Activity
A study evaluating the anticancer properties of pyrrole derivatives found that this compound significantly inhibited the growth of various cancer cell lines, with an IC50 value in the low micromolar range. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Antimicrobial Properties
In vitro assays demonstrated that the compound exhibited substantial antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a concentration-dependent response, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anti-inflammatory Effects
Research into the anti-inflammatory potential revealed that the compound effectively reduced pro-inflammatory cytokine release in activated macrophages. This suggests its utility in treating inflammatory diseases through modulation of the NLRP3 inflammasome pathway .
Synthesis and Structural Analogues
The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. Structural analogues have been explored for their biological activities, further emphasizing the importance of specific functional groups in enhancing potency.
Propiedades
IUPAC Name |
1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2-thiophen-2-yl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S3/c1-9-10(2)26-18(19-9)20-14(11-5-3-7-24-11)13(16(22)17(20)23)15(21)12-6-4-8-25-12/h3-8,14,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQSEIKRKBXYIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














